Hexane, 2-chloro-1,1-dimethoxy-
CAS No.: 142836-42-8
Cat. No.: VC16836052
Molecular Formula: C8H17ClO2
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142836-42-8 |
|---|---|
| Molecular Formula | C8H17ClO2 |
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | 2-chloro-1,1-dimethoxyhexane |
| Standard InChI | InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | MRLGNIVYJBFBSV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(OC)OC)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Hexane, 2-chloro-1,1-dimethoxy- consists of a six-carbon alkane backbone with two methoxy (-OCH₃) groups at the first carbon and a chlorine atom at the second carbon. Its molecular formula is C₈H₁₇ClO₂, with a molecular weight of 192.67 g/mol (calculated from atomic masses). The presence of two electron-donating methoxy groups adjacent to the chlorine substituent creates a sterically hindered environment, potentially influencing reactivity .
Table 1: Comparative Structural Data for Chlorinated Ethers
The elongated carbon chain in the hexane derivative compared to ethane or benzene analogs increases hydrophobicity and may reduce volatility .
Synthetic Pathways and Reaction Mechanisms
Hypothetical Synthesis Routes
While no direct synthesis of hexane, 2-chloro-1,1-dimethoxy- has been documented, analogous methodologies for chlorinated ethers suggest two plausible pathways:
Nucleophilic Substitution
A primary alcohol (e.g., 1,1-dimethoxyhexan-2-ol) could undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is widely employed for introducing chlorine atoms in ethers :
This reaction typically proceeds under anhydrous conditions with pyridine as a catalyst .
Etherification of Chloroalkanes
An alternative route involves Williamson ether synthesis, where a chlorohexane derivative reacts with a methoxide ion:
This method requires careful temperature control to avoid elimination reactions .
Physicochemical Properties
Spectral Characterization
Though experimental data for the hexane derivative are absent, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from smaller analogs :
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IR Spectroscopy: Expected peaks include C-O stretching (1050–1150 cm⁻¹) for methoxy groups and C-Cl stretching (550–850 cm⁻¹).
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¹H NMR: Methoxy protons would resonate at δ 3.2–3.4 ppm, while chlorine-adjacent CH₂ groups may split into multiplets near δ 4.0 ppm.
Table 2: Estimated Spectral Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1100 (C-O), 750 (C-Cl) |
| ¹H NMR (δ, ppm) | 3.3 (s, 6H, OCH₃), 3.9 (m, 1H, CHCl) |
| ¹³C NMR (δ, ppm) | 55.2 (OCH₃), 70.1 (C-Cl) |
Challenges and Future Directions
The absence of direct experimental data for hexane, 2-chloro-1,1-dimethoxy- highlights gaps in the literature. Priority research areas include:
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Synthesis Optimization: Developing high-yield, scalable routes.
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Toxicological Profiling: Assessing ecotoxicity using quantitative structure-activity relationship (QSAR) models.
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Applications in Materials Science: Exploring its role as a dielectric fluid or plasticizer.
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